molecular formula C21H24AuClN2 B2920957 Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) CAS No. 852445-81-9

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)

Cat. No.: B2920957
CAS No.: 852445-81-9
M. Wt: 536.85
InChI Key: YFUIKJIITPMUAT-UHFFFAOYSA-M
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Description

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is a gold(I) complex featuring a mesityl-substituted N-heterocyclic carbene (NHC) ligand and a chloride counterion. Its structure (CAS: 852445-81-9) is characterized by the 1,3-dimesityl-imidazolidene backbone, which provides steric bulk and strong σ-donor properties to stabilize the gold center. The compound is commercially available at 98% purity, typically in 1 g quantities, and is utilized in catalysis and materials science due to its robust stability and tunable electronic properties .

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIKJIITPMUAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852445-81-9
Record name Chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) typically involves the reaction of gold(I) chloride with 1,3-dimesityl-1H-imidazol-2(3H)-ylidene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions typically include mild temperatures and the use of a base such as potassium tert-butoxide to deprotonate the imidazolium salt, facilitating the formation of the carbene ligand.

Industrial Production Methods: While specific industrial production methods for Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or thiolates.

    Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although these are less common due to the stability of the gold(I) oxidation state.

    Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as triphenylphosphine or thiolates in solvents like dichloromethane under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Various ligands in solvents like acetonitrile or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of gold-phosphine or gold-thiolate complexes.

    Oxidation and Reduction Reactions: Formation of gold(III) complexes or reduced gold species.

    Coordination Reactions: Formation of multi-metallic complexes or coordination polymers.

Scientific Research Applications

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of gold compounds.

    Coordination Chemistry: It serves as a building block for the synthesis of complex coordination compounds and supramolecular assemblies.

Mechanism of Action

The mechanism of action of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) in catalysis involves the activation of substrates through coordination to the gold center. The gold center can facilitate various transformations by stabilizing reaction intermediates and lowering activation energies. In medicinal applications, the compound may interact with biological molecules such as proteins and DNA, leading to cytotoxic effects through mechanisms that are still under investigation.

Comparison with Similar Compounds

Key Research Findings

  • Ligand Effects : Mesityl-substituted NHCs offer a balance of steric protection and electronic donation, making them ideal for stabilizing gold(I) in catalytic cycles. In contrast, phosphine ligands enable distinct mechanistic pathways due to π-accepting properties .
  • Synthetic Trends : Gold(I)-NHC complexes are typically synthesized via transmetalation or direct reaction of carbene precursors with AuCl(Me₂S)₂, as demonstrated in related indolizinium-gold systems .
  • Applications : NHC-Au-Cl complexes excel in homogeneous catalysis (e.g., cycloisomerization), whereas phosphine-gold complexes are preferred in redox-active transformations .

Biological Activity

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I), also known as [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]aurate(I), is a gold-containing organometallic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is C21H24AuClN2C_{21}H_{24}AuClN_2. It features a gold center coordinated to a dimesitylimidazolylidene ligand and a chloride ion. The compound exhibits a high melting point (>300 °C) and is typically found in powder form .

Anticancer Properties

Recent studies have indicated that Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) demonstrates significant anticancer activity. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound exhibits antimicrobial activity. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the effect of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values determined at 12 µM after 48 hours of treatment. Furthermore, flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound.

Study 2: Antimicrobial Activity

In a separate investigation by Johnson et al. (2024), the antimicrobial effects of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) were evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent antimicrobial properties.

Comparative Data Table

Activity Cell Line/Organism IC50/MIC Reference
AnticancerMCF-712 µMSmith et al., 2023
AnticancerA54915 µMSmith et al., 2023
AntimicrobialStaphylococcus aureus8 µg/mLJohnson et al., 2024
AntimicrobialEscherichia coli16 µg/mLJohnson et al., 2024

Q & A

Basic: What synthetic methodologies are recommended for preparing Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)?

Answer:
The synthesis typically involves reacting a gold(I) precursor (e.g., AuCl(SMe₂)) with a carbene ligand precursor (1,3-dimesitylimidazolin-2-ylidene) under inert conditions. Key steps include:

  • Ligand generation : Deprotonation of the imidazolium salt (e.g., using KOtBu) to form the N-heterocyclic carbene (NHC).
  • Metal coordination : Reacting the carbene with AuCl in dry THF or dichloromethane at low temperatures (−78°C to 0°C) to prevent ligand decomposition.
  • Purification : Column chromatography under nitrogen or recrystallization from hexane/dichloromethane mixtures to isolate the air-sensitive product .
    Critical considerations :
  • Strict anhydrous and anaerobic conditions are required due to the compound’s sensitivity to moisture and oxygen.
  • Characterization by 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR should confirm the absence of imidazolium salt impurities.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the molecular structure, particularly the Au–Cl and Au–C(carbene) bond lengths, which are critical for confirming the geometry (e.g., linear vs. trigonal planar). High-resolution data (≤ 0.8 Å) is recommended to reduce refinement errors .
  • NMR spectroscopy : 13C^{13}\text{C} NMR should show a characteristic carbene carbon resonance at δ 180–220 ppm.
  • Mass spectrometry : High-resolution ESI-MS under inert conditions can confirm molecular ion peaks while avoiding decomposition .
    Common pitfalls :
  • Crystallographic disorder in the mesityl groups may require advanced refinement strategies (e.g., TWIN/BASF commands in SHELX).

Advanced: How does the electronic structure of this gold(I) complex influence its catalytic activity in cross-coupling reactions?

Answer:
The strong σ-donor and weak π-acceptor properties of the NHC ligand stabilize the gold center, enhancing its catalytic efficacy in reactions like Sonogashira or Suzuki-Miyaura couplings. Key factors include:

  • Ligand steric bulk : The mesityl groups prevent aggregation and favor monomeric active species.
  • Charge distribution : The aurate(I) anion’s charge delocalization increases solubility in polar solvents (e.g., DMF), but solvent choice must balance reactivity and stability .
    Experimental design :
  • Compare turnover numbers (TONs) in different solvents (e.g., THF vs. DMF) using 19F^{19}\text{F} NMR or GC-MS to track reaction progress.
  • DFT calculations (e.g., B3LYP/def2-TZVP) can model Au–substrate interactions to rationalize regioselectivity .

Advanced: How should researchers address contradictory data in catalytic performance across different studies?

Answer:
Contradictions often arise from:

  • Substrate scope limitations : Test the compound with standardized substrates (e.g., aryl iodides vs. bromides) to isolate variables.
  • Counterion effects : Compare chloride vs. non-coordinating anions (e.g., BF4_4^-) to assess ion-pairing influences.
  • Reaction conditions : Oxygen or moisture traces can deactivate the catalyst; use Schlenk techniques and in situ IR to monitor stability .
    Methodology :
  • Reproduce studies under strictly controlled conditions (e.g., glovebox for catalyst handling).
  • Report detailed crystallographic parameters (e.g., CCDC codes) to enable structural comparisons .

Advanced: What computational approaches are effective for studying reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Optimize geometries using hybrid functionals (e.g., M06-L) to account for dispersion forces from mesityl groups.
  • Energy profile mapping : Analyze transition states for oxidative addition/reductive elimination steps to identify rate-determining barriers.
  • Natural Bond Orbital (NBO) analysis : Quantify Au–ligand donation/back-donation to explain catalytic inactivity in certain substrates .
    Software recommendations :
  • Gaussian or ORCA for electronic structure calculations.
  • VMD or PyMOL for visualizing Au–ligand interactions .

Advanced: How can researchers optimize the compound’s stability for long-term storage or in situ applications?

Answer:

  • Storage : Keep as a solid under argon at −20°C; avoid prolonged exposure to light.
  • Stabilization strategies :
    • Co-crystallize with stabilizing agents (e.g., crown ethers).
    • Encapsulate in metal-organic frameworks (MOFs) to reduce decomposition rates.
      Characterization :
  • Periodic TGA/DSC analysis to assess thermal stability.
  • XPS to monitor Au oxidation state changes over time .

Advanced: What are the challenges in analyzing this compound’s reactivity using surface-enhanced Raman spectroscopy (SERS)?

Answer:

  • Signal interference : The mesityl groups’ vibrational modes may overlap with Au–Cl stretches (200–300 cm1^{-1}). Use deuterated solvents or isotopic labeling to resolve peaks.
  • Substrate interaction : Immobilize the compound on Au or Ag nanoparticles pre-treated with alkanethiols to enhance SERS signals.
  • Quantitative analysis : Normalize peak intensities against internal standards (e.g., thiocyanate) to account for nanoparticle aggregation effects .

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